(2-Fluoro-3-methylbenzyl)hydrazine
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H11FN2 |
|---|---|
Molecular Weight |
154.18 g/mol |
IUPAC Name |
(2-fluoro-3-methylphenyl)methylhydrazine |
InChI |
InChI=1S/C8H11FN2/c1-6-3-2-4-7(5-11-10)8(6)9/h2-4,11H,5,10H2,1H3 |
InChI Key |
MDCAFRWSLIFABE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CNN)F |
Origin of Product |
United States |
Contextual Position Within Contemporary Organofluorine Chemistry
Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, has become a cornerstone of modern chemical science due to the unique properties imparted by fluorine atoms. wikipedia.orgnih.gov The introduction of fluorine can significantly alter a molecule's physical, chemical, and biological properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net This has led to the widespread use of fluorinated compounds in pharmaceuticals, agrochemicals, and materials science. wikipedia.orgbeilstein-journals.org
(2-Fluoro-3-methylbenzyl)hydrazine serves as a key example of a fluorinated building block. The presence of the fluorine atom on the benzene (B151609) ring is expected to enhance the compound's potential for creating new bioactive molecules. The carbon-fluorine bond is one of the strongest in organic chemistry, which can contribute to the metabolic stability of molecules derived from this compound. wikipedia.org
Role and Significance in Modern Hydrazine Chemistry
Hydrazine (B178648) (N₂H₄) and its organic derivatives are versatile reagents in synthetic chemistry, acting as powerful nucleophiles and building blocks for a wide array of heterocyclic compounds. wikipedia.org Hydrazines are bifunctional, possessing two nitrogen atoms with lone pairs of electrons, making them key precursors for the synthesis of nitrogen-containing heterocycles like pyrazoles and triazoles through condensation reactions with difunctional electrophiles. wikipedia.org
The significance of (2-Fluoro-3-methylbenzyl)hydrazine in this context lies in its potential to introduce a fluorinated and methylated benzyl (B1604629) moiety into these heterocyclic scaffolds. This is particularly relevant in medicinal chemistry, where such substitutions can be used to fine-tune the pharmacological profile of a drug candidate. The hydrazine functional group in this compound allows for its incorporation into larger molecular frameworks through established hydrazine-based chemical transformations.
Chemical Transformations and Reaction Mechanisms of 2 Fluoro 3 Methylbenzyl Hydrazine
The reactivity of (2-fluoro-3-methylbenzyl)hydrazine is primarily centered around the nucleophilic character of the hydrazine (B178648) moiety. This functional group serves as a versatile building block for the synthesis of a wide array of derivative structures through reactions such as condensation, cycloaddition, acylation, and alkylation. These transformations are fundamental in medicinal chemistry for the development of new therapeutic agents.
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through the analysis of one-dimensional and two-dimensional NMR spectra, the precise connectivity and spatial relationships of atoms within (2-Fluoro-3-methylbenzyl)hydrazine can be determined.
One-Dimensional (¹H, ¹³C) NMR Characterization
One-dimensional NMR spectra, including proton (¹H) and carbon-13 (¹³C) NMR, offer the initial and most direct insight into the molecular structure. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring atoms through chemical shifts (δ) and spin-spin coupling patterns. For this compound, one would expect to observe distinct signals for the aromatic protons, the benzylic methylene (B1212753) (CH₂) protons, the methyl (CH₃) protons, and the hydrazine (B178648) (NH and NH₂) protons. The integration of these signals corresponds to the number of protons in each environment.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom produces a distinct signal, with its chemical shift influenced by its electronic environment. The spectrum for this compound would show characteristic signals for the aromatic carbons, the methyl carbon, and the benzylic carbon. The carbon atom bonded to the fluorine would exhibit a characteristic splitting pattern due to C-F coupling.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methyl (CH₃) | ~ 2.3 | ~ 15-20 |
| Methylene (CH₂) | ~ 3.9 | ~ 50-55 |
| Hydrazine (NHNH₂) | Broad, variable | - |
| Aromatic CH (C4-H) | ~ 7.0-7.2 | ~ 125-130 |
| Aromatic CH (C5-H) | ~ 7.0-7.2 | ~ 125-130 |
| Aromatic CH (C6-H) | ~ 7.0-7.2 | ~ 115-120 (Coupled to F) |
| Aromatic C-F (C2) | - | ~ 158-162 (d, ¹JCF) |
| Aromatic C-CH₃ (C3) | - | ~ 135-140 |
| Aromatic C-CH₂ (C1) | - | ~ 130-135 |
Note: These are predicted values and actual experimental values may vary based on solvent and other experimental conditions.
Two-Dimensional (COSY, HSQC, HMBC) NMR Analysis for Structural Confirmation
Two-dimensional NMR experiments are crucial for unambiguously assembling the molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, this would confirm the coupling between adjacent aromatic protons and potentially show long-range coupling between the benzylic protons and the aromatic proton at C6.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu The HSQC spectrum would definitively assign which protons are attached to which carbons, for instance, linking the methyl proton signal to the methyl carbon signal and the benzylic proton signals to the benzylic carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. sdsu.edu This is particularly useful for connecting fragments of the molecule. For example, correlations would be expected between the benzylic protons and the aromatic carbons C1, C2, and C6, as well as between the methyl protons and the aromatic carbons C2, C3, and C4. These correlations are instrumental in confirming the substitution pattern on the aromatic ring. researchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of the functional groups present.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. researchgate.net The resulting spectrum displays absorption bands at specific frequencies corresponding to the different functional groups. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Hydrazine) | Stretching | 3300 - 3400 (broad) |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic - CH₃, CH₂) | Stretching | 2850 - 3000 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C-N | Stretching | 1200 - 1350 |
| C-F | Stretching | 1000 - 1250 |
The presence of a strong band in the C-F stretching region and the characteristic broad N-H stretching bands would be key identifiers in the IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.
Elemental Analysis for Stoichiometric Verification
Without experimental data from published studies on this compound, any attempt to generate the requested content would be speculative and would not adhere to the required standards of scientific accuracy. Further research would be needed to be conducted on this compound to produce the information necessary to fulfill this request.
Computational Chemistry and Theoretical Investigations
Quantum Mechanical Studies (e.g., Density Functional Theory, DFT)
Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is the method of choice for investigating the electronic structure of many-electron systems, such as the title compound. A typical DFT study on (2-Fluoro-3-methylbenzyl)hydrazine would involve the B3LYP functional, which has demonstrated reliability for a wide range of organic molecules.
The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process finds the minimum energy structure on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. The resulting energetic profile would confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary vibrational frequencies.
The accuracy and efficiency of DFT calculations are highly dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. A basis set like 6-311++G(d,p) is often employed as it provides a good balance, offering a flexible description of the electron distribution by including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for describing bond anisotropies. While larger basis sets can offer higher accuracy, they come at a significant computational cost, impacting the efficiency of the calculations. The selection of an appropriate basis set is a critical compromise between accuracy and the practical time constraints of the computation.
Electronic Structure Analysis
Once the geometry is optimized, a detailed analysis of the electronic structure can be performed to understand the molecule's reactivity and intermolecular interactions.
Frontier Molecular Orbital theory is fundamental to predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For this compound, FMO analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack.
A hypothetical data table for FMO analysis would look like this:
| Parameter | Energy (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex molecular orbitals into a more intuitive representation of localized bonds and lone pairs, akin to Lewis structures. This analysis quantifies hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from occupied bonding or lone pair orbitals to unoccupied antibonding orbitals. For this compound, NBO analysis would reveal the nature of the C-F, C-N, and N-N bonds and the extent of electron delocalization involving the phenyl ring and the hydrazine (B178648) moiety.
A representative NBO analysis data table would include:
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It is a color-coded map where different colors indicate regions of varying electrostatic potential. Typically, red areas signify negative potential and are associated with lone pairs and regions prone to electrophilic attack. Conversely, blue areas indicate positive potential, usually around hydrogen atoms or electron-deficient regions, which are susceptible to nucleophilic attack. An MEP map of this compound would highlight the electronegative fluorine and nitrogen atoms as regions of negative potential and the hydrogen atoms of the hydrazine group as regions of positive potential, offering a clear guide to its intermolecular interaction sites.
Prediction of Spectroscopic Parameters
Computational methods are instrumental in predicting the spectroscopic signatures of molecules, which is invaluable for their identification and characterization.
Computational NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations, typically employing density functional theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predictions are based on the calculation of the isotropic magnetic shielding constants of the nuclei in their electronic environment. While specific experimental and detailed computational studies on this compound are not widely available in the reviewed literature, the general methodology would involve geometry optimization of the molecule followed by the application of a functional, such as B3LYP, with a suitable basis set, like 6-311++G(d,p), to compute the chemical shifts relative to a standard, commonly tetramethylsilane (B1202638) (TMS).
Theoretical Vibrational Frequencies
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational chemistry can predict these vibrational frequencies, offering insights into the molecule's structure and bonding. For this compound, theoretical vibrational spectra can be calculated using methods like DFT. These calculations would identify characteristic frequencies for key functional groups, such as the N-H and C-N stretching of the hydrazine moiety, and the C-F and C-H vibrations of the substituted benzyl (B1604629) group. For instance, C-F stretching peaks are typically observed in the range of 1150 cm⁻¹ to 1250 cm⁻¹. researchgate.net The computed spectrum can aid in the interpretation of experimental IR and Raman data.
Electronic Absorption Spectra Calculations (e.g., TD-DFT)
Time-dependent density functional theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules, predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. For this compound, TD-DFT calculations could reveal the nature of its electronic transitions, typically π→π* and n→π* transitions associated with the aromatic ring and the hydrazine group. Understanding the electronic transitions is crucial for applications in materials science and photochemistry.
Reactivity and Stability Assessments
Computational chemistry also provides tools to evaluate the reactivity and thermodynamic stability of molecules.
Global and Local Chemical Reactivity Descriptors
Global and local reactivity descriptors, derived from conceptual DFT, are powerful for predicting the reactive behavior of a molecule. Global descriptors for this compound, such as chemical potential (μ), hardness (η), and electrophilicity index (ω), can be calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These descriptors provide a general measure of the molecule's reactivity. Local reactivity descriptors, like the Fukui function, can then be used to identify the most reactive sites within the molecule, predicting where it is most susceptible to nucleophilic or electrophilic attack.
Conformational Analysis and Energetic Minima
The biological activity and reactivity of a molecule are often dictated by its three-dimensional shape. Conformational analysis involves exploring the potential energy surface of a molecule to identify its stable conformers, or energetic minima. lumenlearning.com For this compound, this analysis would focus on the rotation around the C-C and C-N single bonds. The presence of the fluorine and methyl substituents on the benzene (B151609) ring influences the conformational preferences. By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be mapped, revealing the most stable, low-energy conformations of the molecule. This understanding is critical for predicting how the molecule might interact with biological targets. Studies on related hydrazine derivatives have highlighted the importance of such conformational preferences in determining their stability and reactivity. wayne.edu
Solvent Effects in Theoretical Modeling (e.g., PCM, Onsager models)
In the computational analysis of molecular systems, the surrounding environment, particularly the solvent, can exert a significant influence on the structure, stability, and reactivity of a solute. For a molecule such as this compound, with its polar functional groups, accounting for solvent effects is crucial for obtaining accurate theoretical predictions. This is typically achieved through various solvent models, which can be broadly categorized into explicit and implicit models. While explicit models involve the individual representation of solvent molecules, implicit models, such as the Polarizable Continuum Model (PCM) and the older Onsager model, are computationally more efficient and widely used. nih.gov
The Onsager model represents a foundational approach to modeling solvent effects, treating the solute as a dipole within a spherical cavity embedded in a continuous dielectric medium. uni-muenchen.de The solvent's influence is then modeled as a reaction field that interacts with the solute's dipole moment. While pioneering, the Onsager model's assumption of a spherical cavity limits its accuracy for non-spherical molecules. uni-muenchen.de
Modern computational chemistry predominantly employs more sophisticated implicit solvent models like the Polarizable Continuum Model (PCM). acs.orgmdpi.com PCM defines a more realistic solute cavity based on the molecule's van der Waals surface, which is constructed from a series of interlocking atomic spheres. The solvent is still treated as a polarizable continuum, but the solute's electrostatic potential polarizes this medium, which in turn creates a reaction field that interacts with the solute. This interaction is solved self-consistently with the solute's electronic structure, providing a more accurate description of the solvent's influence on the molecule's properties. There are several variations of PCM, including the Conductor-like Polarizable Continuum Model (CPCM), which have been successfully applied to study solvent effects on a wide range of chemical phenomena. uni-muenchen.de
The choice of solvent can significantly alter the conformational preferences and electronic properties of substituted aromatic compounds. For instance, in a computational study on 2-substituted phenols using a PCM approach at the DFT/B3LYP level, the stability of different conformers and the strength of intramolecular hydrogen bonds were found to be dependent on the solvent's polarity and hydrogen-bonding ability. mdpi.com Solvents can influence the relative energies of conformers, potentially altering the most stable geometry of a molecule in solution compared to the gas phase.
While no specific computational data for this compound is publicly available, the following table illustrates the typical influence of solvent polarity on the calculated properties of a related class of molecules, substituted phenols, as investigated using PCM. The data demonstrates how the dielectric constant (ε) of the solvent can affect parameters such as the relative energy of conformers and bond dissociation enthalpies (BDE).
| Solvent | Dielectric Constant (ε) | Property A (e.g., Relative Conformational Energy in kcal/mol) | Property B (e.g., O-H Bond Dissociation Enthalpy in kcal/mol) |
|---|---|---|---|
| Gas Phase | 1.0 | 0.0 | 85.0 |
| Carbon Tetrachloride | 2.2 | -0.5 | 84.5 |
| Benzene | 2.3 | -0.4 | 84.6 |
| Chloroform | 4.8 | -1.2 | 83.8 |
| Methanol | 32.7 | -2.5 | 82.1 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | -2.8 | 81.7 |
| Water | 78.4 | -3.1 | 81.2 |
Note: The data in this table is representative of trends observed for substituted phenols and is intended for illustrative purposes only. Specific values for this compound would require dedicated computational studies.
Synthetic Applications of 2 Fluoro 3 Methylbenzyl Hydrazine in Organic Chemistry
Precursor in Heterocyclic Synthesis
The reactivity of the hydrazine (B178648) functional group in (2-Fluoro-3-methylbenzyl)hydrazine makes it an ideal starting material for the synthesis of nitrogen-containing heterocycles. The following subsections detail its application in the construction of various ring systems.
Pyrazoles and their derivatives are a significant class of heterocyclic compounds with a wide array of applications in medicinal chemistry and materials science. nih.gov The synthesis of pyrazoles often involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. youtube.com this compound can serve as the hydrazine component in this classical Knorr pyrazole (B372694) synthesis. youtube.com
The reaction typically proceeds by the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. The presence of the 2-fluoro-3-methylbenzyl substituent on one of the nitrogen atoms of the resulting pyrazole can significantly influence the molecule's physical, chemical, and biological properties. Fluorinated pyrazoles, in particular, have gained considerable attention due to their unique characteristics. sci-hub.se
Similarly, pyrazolones can be synthesized using this compound by reacting it with β-ketoesters. This reaction is a cornerstone in the synthesis of a diverse range of pyrazolone-containing compounds. Multi-component reactions involving hydrazines, aldehydes, and β-ketoesters also provide an efficient route to highly substituted pyrazole derivatives. mdpi.com
Table 1: Examples of Pyrazole Synthesis Strategies
| Reaction Type | Reactants | Product Class | Reference |
| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl Compound + Hydrazine | Pyrazole | youtube.com |
| Condensation | β-Ketoester + Hydrazine | Pyrazolone | mdpi.com |
| [3+2] Cycloaddition | Alkynes + Diazo Compounds | Pyrazole | nih.gov |
| Three-Component Reaction | Aldehyde + Hydrazine + α-Fluoronitroalkene | 4-Fluoropyrazole | sci-hub.se |
Indazoles are bicyclic heterocyclic compounds composed of a benzene (B151609) ring fused to a pyrazole ring. nih.gov They exist in two main tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being generally more stable. nih.gov A practical method for synthesizing indazoles involves the condensation of o-fluorobenzaldehydes with hydrazine. researchgate.net This approach can be adapted for the synthesis of indazoles substituted on the benzene ring.
This compound can be envisioned to participate in reactions leading to N-substituted indazoles. For instance, a palladium-catalyzed reaction of 2-bromobenzyl bromides with arylhydrazines provides a direct route to 2-aryl-substituted 2H-indazoles. organic-chemistry.org While not directly employing this compound, this methodology highlights a potential pathway where a related benzylhydrazine (B1204620) could be utilized.
Another strategy involves the reductive cyclization of ortho-imino-nitrobenzene substrates, which can be generated in situ. organic-chemistry.org The versatility of indazole synthesis allows for the incorporation of various substituents, and the use of a substituted hydrazine like this compound would lead to specifically functionalized indazole products.
Pyrazolo[3,4-b]pyridines are fused heterocyclic systems that have garnered significant interest due to their presence in biologically active molecules. nih.govgoogle.com The synthesis of these scaffolds often relies on the cyclization of appropriately substituted aminopyrazoles. nih.gov
A common synthetic route involves the reaction of 5-aminopyrazoles with various precursors to construct the fused pyridine (B92270) ring. For example, a cascade 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes offers a versatile method for preparing functionalized pyrazolo[3,4-b]pyridines. nih.gov While this specific example starts with an aminopyrazole, the initial formation of the pyrazole ring could potentially involve this compound. Subsequently, functional group manipulations could lead to the necessary amine group for the pyridine ring annulation.
More direct approaches can also be envisioned. For instance, multi-component reactions involving a hydrazine, an aldehyde, malononitrile, and a β-ketoester can lead to the formation of pyrano[2,3-c]pyrazoles, which are structurally related to pyrazolo[3,4-b]pyridines. nih.gov By carefully selecting the reactants and reaction conditions, it is plausible to direct the synthesis towards the desired pyrazolopyridine framework using this compound as the hydrazine source.
Thiosemicarbazones are formed by the condensation of a thiosemicarbazide (B42300) with an aldehyde or ketone. While this compound itself is not a thiosemicarbazide, it can be readily converted into one by reaction with a thiocyanate (B1210189) salt or isothiocyanate. The resulting (2-fluoro-3-methylbenzyl)thiosemicarbazide can then be reacted with various carbonyl compounds to generate a library of thiosemicarbazones.
These thiosemicarbazones are valuable intermediates in their own right and can be further cyclized to form various heterocyclic systems, most notably 1,3,4-thiadiazoles. Oxidative cyclization of thiosemicarbazones, often using reagents like ferric chloride or acetic anhydride, is a common method for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles. The substituents on the final thiadiazole ring are determined by the initial aldehyde/ketone and the thiosemicarbazide used.
Furthermore, the reaction of hydrazides with carbon disulfide in the presence of a base, followed by treatment with hydrazine hydrate (B1144303), can lead to the formation of 1,2,4-triazole-3-thiones, which can be further elaborated into thiadiazine derivatives. zendy.io
The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. mdpi.com While this compound is not a direct precursor for the benzimidazole (B57391) ring itself, it can be incorporated into molecules that are subsequently used to build this scaffold. For example, a hydrazide derivative can be prepared from a carboxylic acid, and this hydrazide can then be used to form a larger structure which might contain the necessary functionality for benzimidazole synthesis. nih.gov
Isoxazoles, five-membered heterocyclic rings containing one nitrogen and one oxygen atom in adjacent positions, are often synthesized from the reaction of hydroxylamine (B1172632) with a 1,3-dicarbonyl compound. However, certain synthetic routes to substituted isoxazoles might involve intermediates derived from hydrazines. For instance, the reaction of an enaminone with hydroxylamine can yield an isoxazole (B147169) derivative. nih.gov If the enaminone is prepared using a precursor derived from this compound, this would indirectly link the hydrazine to the final isoxazole product.
Role in Multi-Component and Diversity-Oriented Synthesis
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. beilstein-journals.org Hydrazines are frequently employed as key components in MCRs for the synthesis of various heterocyclic compounds, particularly pyrazoles and their fused derivatives. mdpi.com this compound can serve as the hydrazine component in these reactions, leading to the formation of highly substituted and structurally diverse products.
For example, the four-component reaction of a hydrazine, an aldehyde, malononitrile, and a β-ketoester is a well-established method for the synthesis of pyrano[2,3-c]pyrazoles. nih.gov The use of this compound in such a reaction would introduce the 2-fluoro-3-methylbenzyl group onto the pyrazole nitrogen, providing a point of diversity in the resulting molecule.
Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for screening in biological assays. mdpi.com The use of versatile building blocks like this compound in MCRs is well-suited for DOS strategies. By systematically varying the other components in the MCR, a large library of related but distinct compounds can be rapidly synthesized. For instance, the Ugi reaction, a well-known MCR, can be adapted to use hydrazine derivatives, leading to the formation of peptide-like structures that can be further modified to create diverse heterocyclic scaffolds. core.ac.uk
Strategies for Designing and Synthesizing Complex Organic Molecules
The strategic incorporation of fluorine atoms and substituted benzyl (B1604629) groups into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The compound this compound serves as a key building block in the design and synthesis of complex organic molecules, primarily through its reactive hydrazine moiety. The presence of the fluoro and methyl groups on the benzyl ring allows for fine-tuning of the steric and electronic properties of the final products.
One of the primary strategies for utilizing this compound involves its reaction with carbonyl compounds, such as aldehydes and ketones. This condensation reaction typically proceeds under mild conditions and leads to the formation of the corresponding hydrazone. This transformation is a critical step in well-established synthetic methodologies like the Wolff-Kishner reduction, which converts carbonyls to methylene (B1212753) groups under basic conditions. libretexts.orgpressbooks.pub The hydrazone intermediate can also participate in various cyclization reactions to form heterocyclic structures.
A significant application of hydrazines in the synthesis of complex molecules is the Fischer indole (B1671886) synthesis, a powerful method for constructing the indole ring system. youtube.comyoutube.com In this reaction, an arylhydrazine is reacted with an aldehyde or ketone in the presence of an acid catalyst. The resulting hydrazone undergoes a youtube.comyoutube.com-sigmatropic rearrangement to form the indole scaffold. nih.gov While specific examples with this compound are not prevalent in the literature, its structural features make it a potential candidate for synthesizing indoles with specific substitution patterns on the benzyl moiety.
Furthermore, multicomponent reactions (MCRs) represent an efficient strategy for building molecular complexity in a single step. trdizin.gov.tr Hydrazine derivatives are frequently employed in MCRs to synthesize a variety of heterocyclic compounds, including pyrazoles and pyranopyrazoles. beilstein-journals.orgnih.gov These reactions often involve the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent, along with other reactants, to generate highly functionalized products. youtube.comCurrent time information in Bangalore, IN.organic-chemistry.org The (2-Fluoro-3-methylbenzyl) group would be incorporated into the final molecule, potentially influencing its biological activity or material properties.
The following table provides a generalized overview of the types of reactions where this compound could be a valuable synthon, based on the known reactivity of hydrazines.
| Reaction Type | Reactants | Product Class | Potential Utility of this compound |
| Hydrazone Formation | Aldehydes, Ketones | Hydrazones | Intermediate for further transformations (e.g., Wolff-Kishner reduction) |
| Fischer Indole Synthesis | Aldehydes, Ketones | Indoles | Synthesis of specifically substituted indoles |
| Pyrazole Synthesis | 1,3-Dicarbonyl Compounds | Pyrazoles | Introduction of the fluorinated benzyl group into pyrazole rings |
| Multicomponent Reactions | Various (e.g., aldehydes, malononitrile, β-ketoesters) | Diverse Heterocycles | Efficient assembly of complex molecules with the desired substituent |
Intermediacy in the Synthesis of Fluorine-Containing Organic Compounds
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, binding affinity, and lipophilicity. nih.gov As such, the development of synthetic methods for creating fluorine-containing compounds is of great interest. This compound is a valuable intermediate in this context, as it provides a direct route to incorporating a fluorinated benzyl moiety into a larger molecular framework.
The synthesis of various fluorine-containing pharmaceuticals and agrochemicals often involves the use of fluorinated building blocks. youtube.com Benzylhydrazines, in general, are precursors to a wide range of biologically active molecules. For instance, they can be used in the synthesis of pyrazole-containing compounds, which are known to exhibit a broad spectrum of pharmacological activities. trdizin.gov.tr A patent describes the synthesis of a BTK inhibitor where a substituted hydrazine is a key intermediate in the formation of a pyrazole ring. justia.com
The synthesis of this compound itself would likely start from 2-fluoro-3-methylbenzaldehyde. This aldehyde can be reacted with hydrazine hydrate to form the corresponding hydrazone, which is then reduced to the target benzylhydrazine. A similar two-step process is described in a patent for the synthesis of 2,4-bis(trifluoromethyl)benzylhydrazine, where the reduction is achieved through catalytic hydrogenation. google.com
Once obtained, this compound can be employed in various synthetic transformations to generate more complex fluorine-containing molecules. The reactivity of the hydrazine group allows for its incorporation into heterocyclic systems or for the formation of acylhydrazides, which are themselves versatile synthetic intermediates. google.comorganic-chemistry.org
The table below outlines a plausible synthetic pathway for utilizing this compound as an intermediate, based on general synthetic principles.
| Step | Starting Material | Reagent | Intermediate/Product | Purpose |
| 1 | 2-Fluoro-3-methylbenzaldehyde | Hydrazine Hydrate | (2-Fluoro-3-methylbenzylidene)hydrazine | Formation of the hydrazone |
| 2 | (2-Fluoro-3-methylbenzylidene)hydrazine | Reducing Agent (e.g., H₂, Pd/C) | This compound | Synthesis of the key intermediate |
| 3 | This compound | 1,3-Diketone | 1-(2-Fluoro-3-methylbenzyl)pyrazole derivative | Incorporation into a heterocyclic core |
| 4 | This compound | Acyl Chloride or Ester | N'-(2-Fluoro-3-methylbenzyl)acylhydrazide | Formation of an acylhydrazide for further elaboration |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
